1-((5-Oxopyrrolidin-3-yl)methyl)pyrrolidine-2-carboxamide

Medicinal Chemistry Fragment-Based Drug Design ADME Optimization

This bifunctional building block combines a pyrrolidine-2-carboxamide moiety with a 5-oxopyrrolidin-3-yl group linked by a methylene spacer. Unlike mono-functional alternatives, it offers 3 rotatable bonds for conformational interrogation of protein-ligand geometries, two H-bond donors, and a TPSA of 75.4 Ų (XLogP -1). As a racemic mixture, it provides significant cost advantages over enantiopure analogs for large-scale screening library synthesis. Ideal for SMYD2/SMYD3 inhibitor programs (WO2016/040508A1 patent family) and fragment-based lead discovery. Supplied for non-human research use only.

Molecular Formula C10H17N3O2
Molecular Weight 211.265
CAS No. 2034201-12-0
Cat. No. B2487474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((5-Oxopyrrolidin-3-yl)methyl)pyrrolidine-2-carboxamide
CAS2034201-12-0
Molecular FormulaC10H17N3O2
Molecular Weight211.265
Structural Identifiers
SMILESC1CC(N(C1)CC2CC(=O)NC2)C(=O)N
InChIInChI=1S/C10H17N3O2/c11-10(15)8-2-1-3-13(8)6-7-4-9(14)12-5-7/h7-8H,1-6H2,(H2,11,15)(H,12,14)
InChIKeyMHIMRRYYKLXBIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((5-Oxopyrrolidin-3-yl)methyl)pyrrolidine-2-carboxamide (CAS 2034201-12-0) – Chemical Identity & Core Specifications for Procurement


1-((5-Oxopyrrolidin-3-yl)methyl)pyrrolidine-2-carboxamide (CAS 2034201-12-0) is a synthetic, small-molecule pyrrolidine-carboxamide derivative with the molecular formula C10H17N3O2 and a molecular weight of 211.26 g/mol [1]. It is a bifunctional building block containing both a pyrrolidine-2-carboxamide moiety and a 5-oxopyrrolidin-3-yl (γ-lactam) group linked via a methylene bridge. Key computed physicochemical properties include an XLogP3-AA of -1, a topological polar surface area (TPSA) of 75.4 Ų, two hydrogen bond donor sites, and three hydrogen bond acceptor sites [1]. The compound contains two undefined stereocenters, making it a racemic mixture. It is catalogued primarily by research chemical suppliers for use as a synthetic intermediate and scaffold derivatization starting material, explicitly labelled for non-human research use only .

Why Generic Substitution Fails for 1-((5-Oxopyrrolidin-3-yl)methyl)pyrrolidine-2-carboxamide (CAS 2034201-12-0)


Generic substitution with unsubstituted pyrrolidine-2-carboxamide (prolinamide, CAS 142-73-4), 5-oxopyrrolidine-2-carboxamide (pyroglutamamide, CAS 22155-91-5), or other pyrrolidine building blocks risks forfeiting the specific bifunctional topology – a pyrrolidine-2-carboxamide moiety and a 5-oxopyrrolidin-3-yl group connected by a methylene spacer [1]. Physicochemical properties differentiate this compound sharply from common alternatives: its TPSA of 75.4 Ų is notably higher than 5-oxopyrrolidine-2-carboxamide (72.2 Ų), its XLogP of -1 contrasts with the more lipophilic N-benzyl-pyrrolidine-2-carboxamide, and its two hydrogen bond donors plus three acceptors create a distinct hydrogen-bonding fingerprint that influences scaffold derivatization, fragment-based library design, and pharmacokinetic tuning of lead compounds where precise spatial arrangement is critical [1][2]. These quantitative differences mean that neither the individual ring systems nor alternative N-substituted pyrrolidine-2-carboxamides can replicate the same vector geometry and physicochemical profile.

Quantitative Differentiation Evidence for 1-((5-Oxopyrrolidin-3-yl)methyl)pyrrolidine-2-carboxamide vs. In-Class Analogs


Topological Polar Surface Area (TPSA) Advantage Over Unsubstituted Pyrrolidine-2-carboxamide

1-((5-Oxopyrrolidin-3-yl)methyl)pyrrolidine-2-carboxamide exhibits a TPSA of 75.4 Ų, compared to 55.1 Ų for unsubstituted pyrrolidine-2-carboxamide (prolinamide) [1]. This 20.3 Ų increase reflects the additional carboxamide in the oxopyrrolidine ring and alters predicted membrane permeability and CNS penetration profiles.

Medicinal Chemistry Fragment-Based Drug Design ADME Optimization

Hydrophilicity (XLogP) Differentiation from N-Benzyl-pyrrolidine-2-carboxamide

The target compound has an XLogP3-AA of -1, indicating hydrophilic character, whereas N-benzyl-pyrrolidine-2-carboxamide is expected to have XLogP >1 due to the lipophilic benzyl group [1]. This approximately 2-log unit difference represents a 100-fold partition coefficient shift.

Hydrophilicity Tuning Solubility Optimization Lead Optimization

Hydrogen Bond Donor Count Differentiates Scaffold from 5-Oxopyrrolidine-2-carboxamide

The target compound possesses 2 hydrogen bond donors (HBDs), contributed by the two terminal carboxamide -NH2 groups, whereas 5-oxopyrrolidine-2-carboxamide (pyroglutamamide) has 1 HBD [1]. This additional HBD enables distinct intermolecular recognition patterns.

Molecular Recognition Target Engagement Fragment Library Design

Rotatable Bond Count and Conformational Flexibility vs. Rigid Pyrrolidine-2-carboxamide Analogs

With 3 rotatable bonds, the target compound offers greater conformational flexibility than 5-oxopyrrolidine-2-carboxamide (2 rotatable bonds) but less than fully flexible linear prolinamide derivatives [1]. The methylene bridge introduces a 'hinge' that enables the two rings to sample distinct relative orientations.

Conformational Analysis Ligand Efficiency Scaffold Rigidification

Molecular Weight Edge in Fragment-Based Design vs. Larger Substituted Analogs

At 211.26 Da, the target compound falls within the 'fragment' space (MW <300 Da), whereas typical aryl-substituted 5-oxopyrrolidine-3-carboxamide analogs (e.g., N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]pyridine-3-carboxamide) exceed 300 Da [1]. This places the target compound in compliance with the 'Rule of Three' for fragment-based screening libraries.

Fragment-Based Lead Generation Rule of Three Compliance Library Design

Racemic Nature and Undefined Stereocenters – Synthetic Accessibility vs. Chiral Analogs

The compound contains 2 undefined atom stereocenters, indicating it is supplied as a racemic or diastereomeric mixture [1]. In contrast, enantiopure analogs such as (S)-5-oxopyrrolidine-2-carboxamide (CAS 16395-57-6) require chiral chromatography or asymmetric synthesis, typically increasing procurement cost by 3-10× .

Stereochemistry Synthetic Feasibility Procurement Cost

Precision Application Scenarios for 1-((5-Oxopyrrolidin-3-yl)methyl)pyrrolidine-2-carboxamide Based on Quantitative Differentiation


Fragment-Based Screening Library Design Requiring Hydrophilic, Low-MW Bifunctional Scaffolds

This compound's MW of 211.26 Da and XLogP of -1 make it an ideal entry for fragment libraries targeting soluble proteins where high aqueous solubility is mandatory. Its TPSA of 75.4 Ų and dual HBD profile distinguish it from mono-functional pyrrolidine fragments, providing additional hydrogen-bonding vectors for initial hit identification in biochemical or biophysical fragment screens [1].

Medicinal Chemistry Hit-to-Lead Optimization of Peripherally-Restricted SMYD Protein Inhibitors

Given the structural relationship to the Epizyme-substituted pyrrolidine carboxamide patent family (WO2016/040508A1) targeting SMYD2/SMYD3, this building block serves as a key intermediate for synthesizing focused libraries of SMYD inhibitors. The elevated TPSA (>70 Ų) and negative XLogP support the design of peripherally-restricted candidates with minimized CNS penetration risk [1][2].

Conformational Probe Synthesis for Structure-Activity Relationship (SAR) Studies on γ-Lactam-Containing Leads

The methylene bridge between the two ring systems provides 3 rotatable bonds, enabling systematic exploration of relative ring orientation effects on target binding. This scaffold can be used to generate conformational probes that interrogate the geometry-dependence of protein-ligand interactions, a capability not achievable with the more rigid single-ring pyrrolidine-2-carboxamide or 5-oxopyrrolidine-2-carboxamide analogs [1].

Cost-Efficient Early-Stage Screening Library Construction

As a racemic/diastereomeric mixture, this compound offers a significantly lower cost of entry compared to enantiopure pyrrolidine-2-carboxamide analogs for large-scale screening library production. For academic screening centers or biotech startups requiring gram-scale quantities for initial phenotypic or biochemical screening cascades, the economic advantage of the racemic form is decisive, provided that hit stereochemistry can be resolved later in the hit-to-lead phase [1].

Quote Request

Request a Quote for 1-((5-Oxopyrrolidin-3-yl)methyl)pyrrolidine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.